N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfonamide group enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Ethylation: The pyrazole ring is then ethylated using ethyl halides under basic conditions.
Sulfonamide Formation: The ethylated pyrazole is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-carboxamide .
- N,N′-1,2-ethanediylbis(1-methyl-1H-pyrazole-5-carboxamide) .
Uniqueness
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide is unique due to its specific combination of the pyrazole ring and sulfonamide group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H19N3O2S |
---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19N3O2S/c1-4-17-14(9-10-15-17)12(3)16-20(18,19)13-7-5-11(2)6-8-13/h5-10,12,16H,4H2,1-3H3 |
InChI Key |
ZZIOSUDOMVLQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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